Cas no 1261889-92-2 (N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide)
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide
- DTXSID20683632
- 2-(3-Methylsulfonylaminophenyl)phenol, 95%
- 2-(3-METHYLSULFONYLAMINOPHENYL)PHENOL
- N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
- 1261889-92-2
- MFCD18313022
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- MDL: MFCD18313022
- Inchi: 1S/C13H13NO3S/c1-18(16,17)14-11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,14-15H,1H3
- InChI Key: MZEQBUUOZHUJDZ-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC=C(C=1)C1C=CC=CC=1O)(=O)=O
Computed Properties
- Exact Mass: 263.06161445g/mol
- Monoisotopic Mass: 263.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 74.8Ų
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319008-5 g |
2-(3-Methylsulfonylaminophenyl)phenol, 95%; . |
1261889-92-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319008-5g |
2-(3-Methylsulfonylaminophenyl)phenol, 95%; . |
1261889-92-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide Suppliers
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide
N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide (CAS No. 1261889-92-2): A Comprehensive Overview
N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide, identified by the CAS registry number 1261889-92-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of methanesulfonamides, which are derivatives of methanesulfonic acid, and it features a unique structure characterized by a hydroxyl-substituted aromatic ring system. The molecule's structure consists of a methanesulfonamide group attached to a phenyl ring, which in turn is substituted with a hydroxyphenyl group at the para position. This structural arrangement imparts distinctive chemical and biological properties to the compound.
The synthesis of N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide typically involves multi-step organic reactions, often employing coupling agents and activating reagents to facilitate the formation of the sulfonamide bond. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and potential commercial applications. The compound's stability under various conditions has been extensively studied, revealing its resistance to hydrolysis and thermal degradation, which are crucial factors for its use in pharmaceutical formulations.
In terms of physical properties, N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide exhibits a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, which are commonly used for its characterization and quality control.
The biological activity of N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide has been a focal point of recent research efforts. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with inflammation and oxidative stress. For instance, investigations into its anti-inflammatory properties have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis. Additionally, preliminary in vitro assays have indicated that this compound may possess antioxidant capabilities, attributed to its ability to scavenge free radicals and reduce oxidative damage to cellular components.
Another area of interest is the potential application of N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide in drug delivery systems. Its amphiphilic nature allows for the formation of self-assembled structures, such as micelles or liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability. Recent studies have explored its use as a stabilizing agent in nanoparticle formulations, where it has shown promise in improving drug encapsulation efficiency and reducing premature drug release.
The environmental impact of N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide has also been a subject of scrutiny. Research into its biodegradation kinetics has revealed that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic environments. This finding aligns with current trends toward developing eco-friendly chemical compounds that minimize ecological footprint.
In conclusion, N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide (CAS No. 1261889-92-2) is a versatile compound with a rich structural framework that lends itself to diverse applications across multiple disciplines. Its unique chemical properties, coupled with emerging insights into its biological activity and environmental behavior, position it as a valuable tool in both academic research and industrial settings. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of chemistry and pharmacology.
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